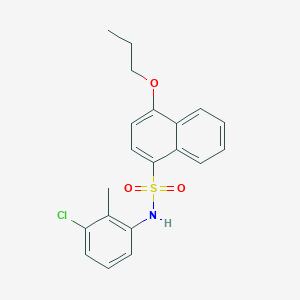
N-(3-hydroxypropyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives like N-(3-hydroxypropyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide involves multistep organic reactions. These processes often start with the preparation of precursors such as arylnitriles or hydrazonoyl hydrochlorides, followed by cycloaddition or substitution reactions. A notable method for synthesizing triazole derivatives is the 1,3-dipolar cycloaddition of azides and alkynes, a reaction that can produce 1,2,3-triazoles efficiently (Yen, Kung, & Wong, 2016). Another approach involves the synthesis of 5-amino-1,2,3-triazoles from carbodiimides under specific conditions, highlighting the versatility in synthesizing triazole scaffolds for various applications (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide detailed insights into the compound's conformation, electron distribution, and molecular interactions. For instance, X-ray diffraction crystallography has been utilized to establish the molecular conformation and packing of similar triazole compounds, highlighting the importance of hydrogen bonding in stabilizing their structure (Shen, Chen, Wu, & Dong, 2013).
Scientific Research Applications
Synthetic Routes and Applications
N-(3-hydroxypropyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide is a compound that falls within the class of 1,2,4-triazoles, which have garnered attention for their broad spectrum of biological activities and applications in various fields. The synthesis of 1,2,4-triazoles, including derivatives such as N-(3-hydroxypropyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, is achieved through methods that involve copper and non-copper catalyzed reactions, highlighting their importance in both drug discovery and material science. These synthetic routes enable the creation of compounds with significant antimicrobial, antifungal, antioxidant, and anti-inflammatory activities (Kaushik et al., 2019).
Pharmacological Significance
The pharmacological significance of 1,2,4-triazole derivatives, by extension, applies to N-(3-hydroxypropyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, as these compounds exhibit a wide range of biological activities. They have been explored for their potential uses against several neglected diseases, with research focusing on their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This demonstrates the compound's relevance in the development of new chemical entities and pharmaceuticals (Ferreira et al., 2013).
Applications in Material Science
Beyond pharmacological applications, 1,2,4-triazole derivatives, including N-(3-hydroxypropyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide, find applications in material science. These compounds serve as key components in the development of new materials with specific properties, such as enhanced stability and improved interaction with biological targets. The structural versatility and ability to participate in hydrogen bonding and dipole-dipole interactions make these compounds valuable in the creation of materials with desired characteristics (Ohloblina, 2022).
properties
IUPAC Name |
N-(3-hydroxypropyl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-13-7-12-19-18(24)16-20-17(14-8-3-1-4-9-14)22(21-16)15-10-5-2-6-11-15/h1-6,8-11,23H,7,12-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMXJKWQGJXWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)
![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)


![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)
![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)
![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)
![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)
